Urofollitropin

Vue d'ensemble

Description

Urofollitropin is a purified urinary-derived follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. It is used primarily in assisted reproductive technologies (ART), such as in vitro fertilization (IVF) and ovulation induction, to stimulate follicular development in women with anovulation or oligoovulation. Unlike recombinant FSH products, this compound contains minimal luteinizing hormone (LH) activity (<1 IU/mL) but may include trace urinary proteins due to its extraction process . Its specific activity ranges between 100–150 IU FSH/mg protein, lower than recombinant alternatives due to co-purified non-FSH proteins .

Méthodes De Préparation

L’urofollitropine est fabriquée par extraction à partir de l’urine humaine, suivie d’une purification pour éliminer les protéines et autres substances . Le processus de purification implique des méthodes avancées telles que la purification par affinité d’anticorps monoclonaux pour garantir une grande pureté et une contamination minimale . Les méthodes de production industrielle visent à maintenir l’activité biologique de l’hormone tout en garantissant sa sécurité et son efficacité pour un usage médical .

Analyse Des Réactions Chimiques

Structural Composition and Glycosylation

Urofollitropin consists of two non-covalently linked glycoprotein subunits:

-

α-subunit : 92 amino acids, glycosylated at Asn51 and Asn78.

-

β-subunit : 111 amino acids, glycosylated at Asn7 and Asn24 .

The glycosylation pattern determines receptor binding affinity and pharmacokinetic behavior. Variations in glycoforms arise from differences in sialylation (α2,3- or α2,6-linked N-acetylneuraminic acid) and sulfation , which modulate plasma clearance rates and bioactivity .

Table 1: Impact of Glycoform Heterogeneity on this compound

Oxidation and Stability

The α-subunit undergoes oxidation during storage, particularly at methionine residues, leading to reduced bioactivity. Up to 40% of α-subunits may oxidize when stored at 3°C–25°C . Reconstituted solutions are light-sensitive and require immediate use to prevent degradation .

Table 2: Stability Parameters of this compound

| Condition | Effect on Stability | Source |

|---|---|---|

| Temperature >25°C | Accelerated oxidation of α-subunit | |

| Light exposure | Protein denaturation | |

| Prolonged storage | Loss of FSH bioactivity (up to 20%) |

Receptor Binding and Signaling

This compound binds to the FSH receptor (FSHR) , a G-protein-coupled receptor, initiating the PI3K/Akt pathway . Structural studies show:

-

β-subunit glycosylation at Asn24 enhances receptor affinity by stabilizing the hormone-receptor complex .

-

Antennarity (branching of N-glycans) delays receptor activation due to steric hindrance .

Metabolic Degradation

This compound undergoes hepatic and renal clearance , with a mean elimination half-life of 31.8–37 hours after subcutaneous (SC) or intramuscular (IM) administration . Enzymatic cleavage by proteases in blood and tissues contributes to its degradation.

Table 3: Pharmacokinetic Parameters by Administration Route

| Parameter | Subcutaneous (SC) | Intramuscular (IM) |

|---|---|---|

| Cmax (IU/L) | 6.0 ± 1.7 | 8.8 ± 4.5 |

| Tmax (hours) | 20.5 ± 7.7 | 17.4 ± 12.2 |

| Half-life (hours) | 31.8 | 37 |

| AUC (IU·h/mL) | 379 ± 111 | 331 ± 179 |

| Data from single-dose studies |

Enzymatic Interactions

-

Sialidases : Remove terminal sialic acid residues, increasing clearance via hepatic asialoglycoprotein receptors .

-

Sulfotransferases : Modify sulfated glycans, altering receptor binding kinetics .

Comparative Analysis with Recombinant FSH

This compound differs from recombinant FSH (e.g., follitropin alfa) in glycan composition:

-

This compound : Contains both α2,3- and α2,6-linked sialic acid .

-

Follitropin alfa : Only α2,3-linked sialic acid, leading to prolonged half-life but reduced receptor activation speed .

Adverse Reactions Involving Immunogenicity

Rare hypersensitivity reactions (e.g., angioedema, urticaria) occur due to immune recognition of urinary-derived protein contaminants or oxidized subunits .

Applications De Recherche Scientifique

Primary Applications

-

Infertility Treatment in Women

- Indications : Urofollitropin is primarily prescribed for women with ovulatory dysfunction or those participating in ART programs. It is effective in stimulating the development and release of eggs by compensating for low FSH levels .

- Combination Therapy : Often used alongside human chorionic gonadotropin (hCG) to enhance follicular response during controlled ovarian stimulation .

- Polycystic Ovary Syndrome (PCOS)

- Male Infertility

Table 1: Efficacy of this compound in Women Undergoing IVF

Table 2: Effects of this compound on Male Infertility

Case Studies

Case Study 1: Female Infertility Treatment

A study involving 100 women with ovulatory dysfunction treated with this compound demonstrated a marked improvement in follicular development and ovulation rates. The combination with hCG resulted in a pregnancy rate of approximately 45%, highlighting its effectiveness in ART protocols .

Case Study 2: Male Infertility

In a cohort of 80 men diagnosed with idiopathic azoospermia, treatment with this compound over four months led to significant increases in testosterone levels and improvements in sperm morphology. The findings suggest that this compound may enhance Sertoli cell function, thereby improving spermatogenesis .

Mécanisme D'action

L’urofollitropine exerce ses effets en se liant au récepteur de l’hormone folliculo-stimulante, un récepteur couplé aux protéines G situé à la surface des cellules folliculaires ovariennes . Cette liaison active des voies de signalisation intracellulaires qui favorisent la croissance et la maturation folliculaires . L’action de l’hormone est modulée par son modèle de glycosylation, qui peut affecter son affinité pour les récepteurs et son activité biologique .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Recombinant FSH (Follitropin Alpha and Beta)

- Source and Purity: Recombinant FSH (e.g., follitropin alpha/beta) is synthesized via recombinant DNA technology, ensuring batch-to-batch consistency and absence of urinary contaminants .

- Efficacy :

- In IVF cycles, follitropin alpha stimulates higher oocyte yields compared to urofollitropin (mean difference: +1.5 oocytes/cycle) .

- Pregnancy and live birth rates are comparable between this compound and recombinant FSH, though recombinant products may reduce the risk of ovarian hyperstimulation syndrome (OHSS) in high responders .

- Pharmacokinetics : Renal clearance of this compound is ~30% faster than recombinant FSH, necessitating adjusted dosing regimens .

Human Menopausal Gonadotropin (hMG)

- Composition: hMG contains both FSH and LH (1:1 ratio), derived from postmenopausal urine.

- Efficacy :

Key Research Findings

Table 1: Comparative Efficacy in IVF Outcomes

| Parameter | This compound | Follitropin Alpha | hMG |

|---|---|---|---|

| Oocytes Retrieved/Cycle | 8.2 ± 3.1 | 9.7 ± 3.5* | 8.0 ± 2.8 |

| Clinical Pregnancy Rate | 32% | 34% | 31% |

| OHSS Incidence | 5.2% | 3.8%* | 6.1% |

| Male Fertility Use | Preferred† | Limited | Not studied |

*Statistically significant advantage over this compound (p < 0.05) .

†Due to activin B modulation without inhibin B interference .

Table 2: Biochemical and Pharmacokinetic Properties

| Property | This compound | Recombinant FSH |

|---|---|---|

| Source | Urine-derived | Recombinant DNA |

| LH Contamination | <1 IU/mL | 0 IU/mL |

| Specific Activity | 100–150 IU/mg | 10,000–12,000 IU/mg |

| Half-Life (t½β) | ~24 hours | ~30–40 hours |

| Renal Clearance | 30% faster | Standard |

Clinical Considerations

- Aging Women : this compound demonstrates superior follicular response in women >35 years, possibly due to glycoprotein heterogeneity mimicking natural FSH isoforms .

- Cost and Accessibility: Recombinant FSH is more expensive but offers consistent supply and subcutaneous self-administration.

- Safety : Both classes exhibit similar side-effect profiles (headache, OHSS), but recombinant FSH reduces severe allergic reactions linked to urinary proteins .

Activité Biologique

Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is primarily utilized in the treatment of infertility in women. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview of this compound

This compound is derived from human urine and consists of two glycoprotein subunits: the alpha and beta chains. The alpha subunit contains 92 amino acids, while the beta subunit has 111 amino acids. Glycosylation occurs at specific asparagine residues on both subunits, which is crucial for its biological activity . this compound functions as an agonist for the follicle-stimulating hormone receptor (FSHR), activating downstream signaling pathways, including the PI3K/Akt pathway, which are vital for follicular development and maturation .

This compound exerts its effects by binding to FSH receptors located on ovarian granulosa cells. This interaction promotes:

- Follicular Development : Stimulates the growth and maturation of ovarian follicles.

- Estrogen Production : Enhances the synthesis of estrogens, which are critical for reproductive health.

- Oocyte Maturation : Facilitates the maturation of oocytes, making them ready for ovulation.

The pharmacokinetics of this compound include a circulation half-life of approximately 3-4 hours and an elimination half-life ranging from 35 to 40 hours . It is typically administered subcutaneously in conjunction with human chorionic gonadotropin (hCG) to trigger ovulation.

Clinical Applications

This compound is predominantly used in assisted reproductive technologies (ART), including:

- In Vitro Fertilization (IVF) : To stimulate ovarian response and produce multiple follicles for oocyte retrieval.

- Gamete Intrafallopian Transfer (GIFT) : To enhance fertility in women undergoing this procedure.

Efficacy Studies

Several studies have compared this compound with recombinant FSH (follitropin alfa) to assess efficacy and safety:

- Ovulation Induction Study :

-

Male Infertility Treatment :

- A study involving 80 men with idiopathic infertility demonstrated that treatment with this compound significantly increased serum FSH levels and improved sperm morphology after four months .

- Another study indicated that this compound treatment led to higher pregnancy rates compared to controls in azoospermic patients undergoing testicular sperm extraction (TESE) .

Case Studies

- Case Study 1 : In a clinical trial assessing this compound's impact on male infertility, patients treated with this compound exhibited significant improvements in testosterone levels and sperm parameters over a one-year period .

- Case Study 2 : A multicenter study comparing highly purified this compound with recombinant FSH found no significant differences in adverse effects or efficacy parameters, reinforcing the safety profile of this compound in ART settings .

Research Findings Summary

| Study Focus | Treatment Comparison | Key Findings |

|---|---|---|

| Ovulation Induction | This compound vs. Follitropin Alfa | Comparable ovulation rates; effective oocyte retrieval |

| Male Infertility | This compound vs. Control | Increased sperm morphology and testosterone levels |

| Azoospermia | This compound + TESE | Higher pregnancy rates in treated group |

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of urofollitropin in ovarian stimulation, and how are these mechanisms validated in preclinical models?

this compound, a purified follicle-stimulating hormone (FSH), primarily acts by binding to FSH receptors on granulosa cells to promote follicular development. Preclinical validation involves in vivo models such as non-human primates (e.g., baboons) to assess folliculogenic effects and hormonal profiling. Studies typically measure serum estradiol levels, follicular count, and ovulation rates to confirm mechanistic pathways . For reproducibility, protocols must specify species, dosage regimens, and endpoint measurements, aligning with guidelines for experimental transparency .

Q. What standardized protocols exist for administering this compound in clinical reproductive studies, and what parameters are critical for ensuring protocol reproducibility?

Standardized protocols emphasize fixed or step-up dosing regimens tailored to patient-specific factors (e.g., age, baseline FSH). Critical parameters include:

- Baseline ovarian reserve markers (e.g., anti-Müllerian hormone).

- Ultrasound-guided follicular tracking.

- Serum hormonal monitoring (estradiol, progesterone). Reproducibility requires detailed documentation of patient inclusion criteria, dose adjustments, and outcome definitions, as outlined in materials and methods sections of clinical reports .

Advanced Research Questions

Q. How can researchers design dose-response studies to establish the optimal therapeutic window for this compound while accounting for inter-patient variability in follicular response?

Dose-response studies should adopt a PICOT framework :

- Population : Subgroups stratified by ovarian reserve (e.g., poor vs. normal responders).

- Intervention : Escalating doses of this compound (e.g., 75–225 IU/day).

- Comparison : Placebo or alternative FSH preparations.

- Outcome : Follicular maturity (≥18 mm diameter), ovulation rate, and adverse events.

- Time : Stimulation duration (7–14 days). Pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantify variability, integrating covariates like body mass index (BMI) and genetic polymorphisms in FSH receptors .

Q. What statistical methods are recommended to reconcile contradictory findings in this compound efficacy studies across heterogeneous patient populations?

Q. What multi-omics approaches are employed to elucidate the systemic effects of this compound beyond follicular development, such as endometrial receptivity or metabolic impacts?

Advanced methodologies include:

- Transcriptomics : Analyze endometrial tissue post-stimulation to identify receptivity-related genes (e.g., HOXA10, LIF).

- Proteomics : Profile follicular fluid for biomarkers of oocyte quality (e.g., anti-oxidant enzymes).

- Metabolomics : Assess serum/urine metabolites (e.g., lipids, amino acids) to detect metabolic shifts. Integration with clinical outcomes (e.g., implantation rates) requires rigorous experimental design, including longitudinal sampling and matched controls .

Q. Methodological Considerations

- Data Contradiction Analysis : Use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality and resolve discrepancies .

- Ethical and Regulatory Compliance : Ensure compliance with guidelines for hormone therapy trials, including informed consent and adverse event reporting .

- Open Data Practices : Share raw datasets (e.g., hormonal profiles, omics data) via repositories like ClinVar or GEO to enhance reproducibility .

Propriétés

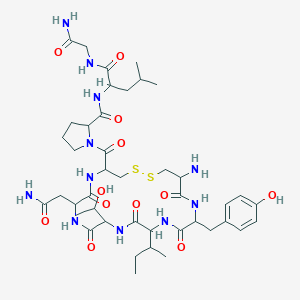

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869286 | |

| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells. | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

97048-13-0, 146479-72-3 | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 97048-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 146479-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.